(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Catalog No.
S14135803
CAS No.
M.F
C9H9F4NO
M. Wt
223.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)...

Product Name

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

IUPAC Name

(2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

XMNMWIYSKPEFOY-MRVPVSSYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)[C@@H](CO)N

The compound (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, also known as (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol, is a chiral amino alcohol with the molecular formula C9H9F4NOC_9H_9F_4NO and a molecular weight of 223.17 g/mol. It features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is characterized by its unique structure that includes a phenyl ring substituted with fluorine and trifluoromethyl groups, making it of interest in medicinal chemistry and material science .

The chemistry of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves various reactions typical of amino alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, reacting with electrophiles to form new compounds.
  • Acylation: The hydroxyl group can undergo acylation to form esters or amides, which are useful in synthesizing derivatives with varied biological activities.
  • Dehydration: Under acidic conditions, dehydration can lead to the formation of imines or other nitrogen-containing heterocycles.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol exhibits notable biological activities due to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability. Studies have indicated that compounds with similar structures may act as inhibitors for certain enzymes or receptors, impacting pathways related to inflammation and cancer . The specific biological targets and mechanisms of action for this compound require further investigation to elucidate its full therapeutic potential.

The synthesis of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with fluorinated aromatic compounds, which serve as the backbone for introducing amino and hydroxyl groups.
  • Amination Reaction: A nucleophilic substitution reaction introduces the amino group through the reaction of an amine with an activated halogenated aromatic compound.
  • Resolution: If a racemic mixture is produced, chiral resolution techniques such as chiral chromatography or enzymatic methods are employed to isolate the desired enantiomer.
  • Hydrochloride Formation: The final step often involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid, enhancing solubility and stability .

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lend itself to developing new drugs, particularly those targeting neurological disorders or cancers.
  • Chemical Research: The compound serves as a valuable intermediate in synthesizing other complex molecules due to its functional groups.
  • Material Science: Its properties could be explored in developing advanced materials with specific thermal or chemical resistance .

Several compounds share structural similarities with (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
(s)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride1394822-95-7C9H10ClF4NOContains a chlorine atom instead of a hydroxyl group
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride1131739-78-0C9H8F4ClNLacks hydroxyl functionality; focuses on amine properties
2-Amino-2-(4-fluoro(3-trifluoromethyl)phenyl)ethanol287394-20-1C9H10F3NOSimilar structure but different fluorine positioning

These compounds illustrate variations in functional groups and substituent positions that can significantly impact their chemical behavior and biological activity, underscoring the uniqueness of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol within this class of compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

223.06202656 g/mol

Monoisotopic Mass

223.06202656 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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